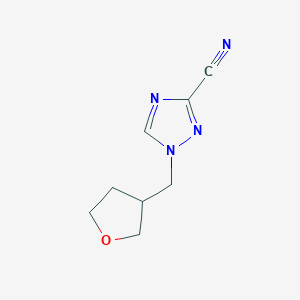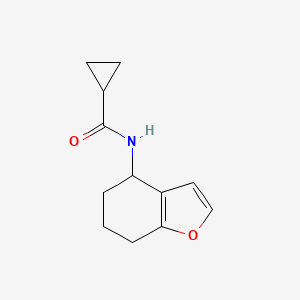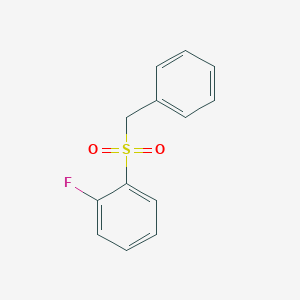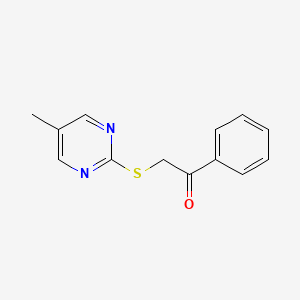
1-(Oxolan-3-ylmethyl)-1,2,4-triazole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Oxolan-3-ylmethyl)-1,2,4-triazole-3-carbonitrile is a chemical compound that has been studied extensively in scientific research due to its potential applications in various fields. It is a triazole derivative that has been synthesized using different methods and has shown promising results in different scientific studies.
作用機序
The mechanism of action of 1-(Oxolan-3-ylmethyl)-1,2,4-triazole-3-carbonitrile varies depending on the application. In cancer research, it induces apoptosis by activating caspase-3 and inhibiting the activity of anti-apoptotic proteins. It also inhibits cell proliferation by arresting the cell cycle at the G2/M phase. In diabetes research, it inhibits the activity of enzymes involved in glucose metabolism such as alpha-amylase and alpha-glucosidase, leading to a decrease in blood glucose levels. In Alzheimer's disease research, it inhibits the aggregation of amyloid beta peptide by binding to its hydrophobic residues.
Biochemical and Physiological Effects:
1-(Oxolan-3-ylmethyl)-1,2,4-triazole-3-carbonitrile has shown various biochemical and physiological effects in scientific studies. In cancer research, it has been shown to induce apoptosis and inhibit cell proliferation. In diabetes research, it has been shown to lower blood glucose levels. In Alzheimer's disease research, it has been shown to inhibit the aggregation of amyloid beta peptide. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One advantage of using 1-(Oxolan-3-ylmethyl)-1,2,4-triazole-3-carbonitrile in lab experiments is its potential applications in various scientific fields. It has shown promising results in cancer, diabetes, and Alzheimer's disease research. Another advantage is its relatively simple synthesis method. However, one limitation is the low yield of the product depending on the synthesis method used. Another limitation is the need for further studies to fully understand its biochemical and physiological effects.
将来の方向性
There are several future directions for the study of 1-(Oxolan-3-ylmethyl)-1,2,4-triazole-3-carbonitrile. One direction is the optimization of the synthesis method to increase the yield of the product. Another direction is the study of its potential applications in other scientific fields such as cardiovascular diseases and infectious diseases. Further studies are also needed to fully understand its mechanism of action and biochemical and physiological effects. Additionally, the development of derivatives of this compound may lead to the discovery of more potent and selective compounds for various applications.
合成法
The synthesis of 1-(Oxolan-3-ylmethyl)-1,2,4-triazole-3-carbonitrile has been achieved using different methods. One of the most common methods is the reaction between oxolan-3-ylmethylamine and 3-azidopropionitrile in the presence of a catalyst such as copper (II) sulfate pentahydrate. Another method involves the reaction between oxolan-3-ylmethylamine and ethyl cyanoacetate in the presence of a base such as potassium carbonate. The yield of the product varies depending on the method used.
科学的研究の応用
1-(Oxolan-3-ylmethyl)-1,2,4-triazole-3-carbonitrile has been studied for its potential applications in various scientific fields. It has shown promising results in the treatment of cancer, diabetes, and Alzheimer's disease. In cancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In diabetes research, it has been shown to lower blood glucose levels by inhibiting the activity of enzymes involved in glucose metabolism. In Alzheimer's disease research, it has been shown to inhibit the aggregation of amyloid beta peptide, which is a hallmark of the disease.
特性
IUPAC Name |
1-(oxolan-3-ylmethyl)-1,2,4-triazole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c9-3-8-10-6-12(11-8)4-7-1-2-13-5-7/h6-7H,1-2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPZNUIFCXJWRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CN2C=NC(=N2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Oxolan-3-ylmethyl)-1,2,4-triazole-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7574662.png)
![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B7574668.png)


![N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide](/img/structure/B7574693.png)

![N-cyclopropyl-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B7574698.png)
![N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide](/img/structure/B7574701.png)



![Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate](/img/structure/B7574750.png)

![3-[(2-Cyclopent-2-en-1-ylacetyl)amino]-4-fluorobenzoic acid](/img/structure/B7574766.png)